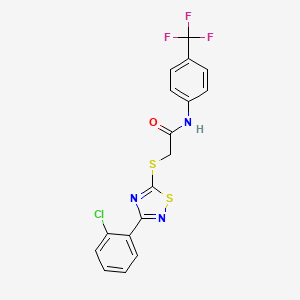

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Description

“2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide” is a thiadiazole-based acetamide derivative characterized by a 1,2,4-thiadiazole core substituted at the 3-position with a 2-chlorophenyl group and at the 5-position with a thioether linkage to an acetamide moiety. The acetamide nitrogen is further substituted with a 4-(trifluoromethyl)phenyl group, conferring distinct electronic and steric properties.

The synthesis of analogous compounds involves coupling thiol-containing heterocycles (e.g., 1,3,4-thiadiazole-2-thiol) with activated carboxylic acid derivatives (e.g., via EDC/HOBt-mediated reactions) . However, the specific synthetic route for this compound remains unelaborated in the provided evidence, necessitating extrapolation from related methodologies.

Properties

IUPAC Name |

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClF3N3OS2/c18-13-4-2-1-3-12(13)15-23-16(27-24-15)26-9-14(25)22-11-7-5-10(6-8-11)17(19,20)21/h1-8H,9H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLLLBPFSXMDTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClF3N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a member of the thiadiazole class of compounds, which are noted for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Structural Overview

The structural formula of this compound includes:

- A thiadiazole ring

- A chlorophenyl group

- An acetamide functional group

This configuration suggests potential interactions with various biological targets, making it a candidate for pharmacological studies. The presence of the trifluoromethyl group may enhance lipophilicity and bioactivity.

Synthesis

The synthesis of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves several key steps:

- Formation of the Thiadiazole Ring : The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate chlorophenyl derivative under acidic conditions.

- Thioether Formation : The thiadiazole derivative is then reacted with a thiazole derivative in the presence of a base to form the thioether linkage.

- Acetamide Formation : Finally, the thioether compound is reacted with acetic anhydride to form the acetamide group.

These reactions highlight the versatility of thiadiazole chemistry in synthesizing derivatives with various functional groups .

Antimicrobial Properties

Compounds containing thiadiazole structures have been reported to exhibit a wide range of biological activities, including antimicrobial properties. The specific compound under discussion has shown promising results against various bacterial strains. For instance, related compounds have demonstrated significant antibacterial activity against pathogens like Xanthomonas oryzae and Xanthomonas axonopodis .

Anticancer Activity

Research indicates that thiadiazole derivatives can act as potential anticancer agents. In vitro studies have shown that similar compounds can inhibit cancer cell proliferation by targeting specific molecular pathways such as tyrosine kinases . The unique structure of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide may enhance its selectivity and potency against certain cancer types.

The mechanism of action for this compound likely involves its interaction with specific molecular targets within pathogens or cancer cells. It may inhibit enzymes or receptors critical for the survival and proliferation of these cells .

Case Studies

- Antibacterial Evaluation : A study evaluated a series of N-phenylacetamide derivatives containing thiadiazole moieties against Xanthomonas species. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard treatments .

- Anticancer Screening : Another investigation focused on the cytotoxic effects of related thiadiazole compounds on human colon cancer cell lines. The study found that some derivatives had IC50 values significantly lower than established chemotherapeutic agents like doxorubicin .

Research Findings Summary Table

Comparison with Similar Compounds

Key Differences :

- The 2-chlorophenyl group may enhance steric hindrance compared to unsubstituted analogues, possibly affecting target selectivity.

Triazole-Based Analogues

Key Differences :

- Triazole cores (e.g., in –3) generally exhibit higher metabolic stability than thiadiazoles but may lack the sulfur-mediated redox activity of thiadiazoles.

- The trifluoromethyl group in the target compound offers superior electronegativity compared to methyl or allyl substituents in triazole analogues.

Functional Analogues with Anti-Exudative Activity

Key Insight :

- The anti-exudative activity of triazole-acetamide derivatives () highlights the therapeutic relevance of the acetamide-thioether scaffold. The target compound’s 2-chlorophenyl and trifluoromethyl groups may enhance potency but require empirical validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.